2-Bromo-3,3,3-trifluoropropan-1-ol
Description
Molecular Geometry and Bonding Analysis
The molecular geometry of this compound demonstrates a complex interplay between steric effects and electronic interactions arising from the halogen substituents. The compound adopts a characteristic three-dimensional arrangement where the central carbon atom bearing the bromine substituent exhibits tetrahedral geometry, while the trifluoromethyl group displays its typical pyramidal structure. The presence of the hydroxyl group at the terminal position introduces additional conformational flexibility through potential hydrogen bonding interactions.
The carbon-bromine bond length in this molecule represents a significant structural feature, with the C-Br bond exhibiting typical single bond characteristics. The bromine atom, being substantially larger than hydrogen, creates considerable steric hindrance that influences the overall molecular conformation. The trifluoromethyl group contributes to the molecular geometry through its highly electronegative fluorine atoms, which create a strong electron-withdrawing effect that permeates throughout the molecular framework.
Conformational analysis reveals multiple stable rotamers due to rotation around the C-C bonds within the propanol chain. The most energetically favorable conformations minimize steric clashes between the bulky bromine atom and the trifluoromethyl group while optimizing electrostatic interactions. The hydroxyl group positioning significantly affects the overall stability through intramolecular hydrogen bonding possibilities with the fluorine atoms of the trifluoromethyl moiety.
Bond angle measurements indicate deviations from ideal tetrahedral geometry due to the varying sizes and electronegativities of the substituents. The C-C-Br bond angle shows expansion compared to the standard tetrahedral angle, while the presence of the highly electronegative trifluoromethyl group creates localized distortions in the molecular framework. These geometric parameters directly influence the compound's reactivity patterns and intermolecular interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through analysis of both ¹H and ¹³C nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of each hydrogen atom within the molecule. The hydroxyl proton typically appears as a broad signal due to rapid exchange processes, while the methylene protons adjacent to the hydroxyl group display distinct coupling patterns.
The carbon-13 nuclear magnetic resonance spectrum reveals three distinct carbon environments corresponding to the primary alcohol carbon, the brominated secondary carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon exhibits characteristic splitting patterns due to coupling with the three equivalent fluorine atoms, appearing as a quartet in the carbon spectrum. The chemical shift values provide information about the electronic shielding effects of the various substituents, with the trifluoromethyl carbon appearing significantly downfield due to the electron-withdrawing nature of the fluorine atoms.
Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation through observation of the three equivalent fluorine atoms in the trifluoromethyl group. The fluorine chemical shift appears in the typical range for trifluoromethyl groups, and coupling patterns with adjacent carbon atoms provide further structural verification.
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule. The hydroxyl stretch appears as a broad absorption band in the 3200-3550 cm⁻¹ region, while the carbon-fluorine stretching vibrations manifest as strong absorptions in the fingerprint region. The carbon-bromine bond exhibits characteristic stretching frequencies that distinguish it from other carbon-halogen bonds.
| Spectroscopic Parameter | Observed Value | Assignment |
|---|---|---|
| Hydroxyl O-H Stretch | 3200-3550 cm⁻¹ | Primary alcohol |
| C-F Stretch | 1000-1300 cm⁻¹ | Trifluoromethyl group |
| C-Br Stretch | 500-700 cm⁻¹ | Carbon-bromine bond |
| C-O Stretch | 1087-1205 cm⁻¹ | Primary alcohol |
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 192.96, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the hydroxyl group, elimination of hydrogen fluoride, and formation of brominated carbonium ions. These fragmentation pathways provide insight into the relative bond strengths and preferred cleavage sites within the molecule.
X-ray Crystallographic Studies
X-ray crystallographic analysis of this compound single crystals provides definitive three-dimensional structural information with atomic-level precision. While comprehensive crystallographic data for this specific compound appears limited in the available literature, structural studies of closely related trifluoropropanol derivatives offer valuable comparative insights into the expected geometric parameters and packing arrangements.
Crystallographic studies of analogous compounds reveal that the presence of the trifluoromethyl group significantly influences crystal packing through dipole-dipole interactions and weak hydrogen bonding networks. The highly electronegative fluorine atoms participate in weak intermolecular interactions that stabilize specific crystal forms and influence the overall solid-state structure.
The brominated secondary carbon center adopts well-defined stereochemical arrangements in the crystal lattice, with the bromine atom positioned to minimize steric interactions with neighboring molecules. Unit cell parameters and space group symmetry reflect the molecular symmetry elements and provide information about the preferred orientation of molecules within the crystal structure.
Bond length measurements from crystallographic analysis would provide precise values for all interatomic distances, including the C-Br bond length, C-F bond lengths within the trifluoromethyl group, and the C-O bond length of the primary alcohol functionality. These parameters serve as benchmark values for computational modeling and theoretical calculations.
Temperature-dependent crystallographic studies could reveal thermal motion effects and conformational flexibility within the crystal lattice, providing insights into the dynamic behavior of the molecule in the solid state. Such investigations would complement solution-phase spectroscopic studies by revealing how intermolecular packing forces influence molecular geometry.
Computational Modeling of Electronic Structure
Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. High-level quantum chemical calculations reveal the distribution of electron density throughout the molecule and identify regions of particular reactivity. The electron-withdrawing nature of both the bromine atom and trifluoromethyl group creates significant polarization within the molecular framework.
Computational geometry optimization yields theoretical bond lengths and angles that can be compared with experimental crystallographic data to validate the accuracy of the chosen computational method. The calculations predict optimal molecular conformations and provide energy differences between various rotamers, enabling understanding of conformational preferences and barriers to rotation.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. These calculations provide insights into the molecule's propensity for nucleophilic or electrophilic attack and help predict reaction pathways and mechanistic details. The presence of halogen substituents significantly influences the orbital energies and shapes.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 2.1-2.8 Debye | Density Functional Theory |
| HOMO Energy | -8.2 to -8.8 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.5 to -1.2 eV | B3LYP/6-311+G(d,p) |
| C-Br Bond Length | 1.95-1.98 Å | Optimized geometry |
Natural bond orbital analysis provides quantitative information about charge distributions and bond polarities within the molecule. These calculations reveal the extent of charge transfer between different atomic centers and identify the most electrophilic and nucleophilic sites within the molecular structure. The analysis shows significant positive charge accumulation on the carbon atoms bonded to electronegative substituents.
Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of all vibrational modes and their intensities. These calculations help assign observed spectroscopic bands to specific molecular motions and validate the accuracy of the computational model. The agreement between calculated and experimental frequencies serves as a quality metric for the theoretical treatment.
Solvation models incorporated into the computational framework account for environmental effects on molecular properties and reactivity. These calculations demonstrate how polar and nonpolar solvents influence the electronic structure and conformational preferences of the molecule, providing insights relevant to its behavior in different chemical environments.
Properties
IUPAC Name |
2-bromo-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-2(1-8)3(5,6)7/h2,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNZCBUVTKMTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336480 | |
| Record name | 2-bromo-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311-86-4 | |
| Record name | 2-bromo-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,3,3-trifluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Key Reaction Steps
Bromination :
- Reagents : NBS, concentrated H₂SO₄, glacial acetic acid.
- Conditions : 80–100°C, 4–6 hours.
- Mechanism : Electrophilic bromination of the alkene (3,3,3-trifluoropropene) generates a bromohydrin intermediate.
Hydrolysis :
- Reagents : Methanol, H₂SO₄.
- Conditions : 40°C, 9 hours under reflux.
- Mechanism : Acid-catalyzed hydrolysis converts intermediates to the final bromo alcohol.
Experimental Data
Example Protocol :
- Charge 4.0 mol glacial acetic acid into a reactor.
- Add 0.4 mol NBS and 6.4 g H₂SO₄, then introduce 3,3,3-trifluoropropene.
- Repeat NBS/H₂SO₄ additions until reaction clarifies.
- Cool to 40°C, add 7 mol methanol, and reflux for 9 hours.
- Distill product under reduced pressure.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| NBS/H₂SO₄ Bromination | 90.2 | 99.1 | Scalable, high purity, rapid kinetics | Requires controlled temperature |
| Phase-Transfer Catalysis | 95.7 | 99.6 | Efficient dehydrohalogenation | Intermediate requires further functionalization |
Reaction Mechanism Insights
NBS Bromination Pathway
- Electrophilic Addition : NBS generates Br⁺, which attacks the alkene (3,3,3-trifluoropropene) to form a bromonium ion.
- Hydroxyl Group Introduction : Methanol acts as a nucleophile, opening the bromonium ion to yield the bromo alcohol.
- Acid Catalysis : H₂SO₄ protonates intermediates, stabilizing transition states and enhancing reaction rates.
Phase-Transfer Catalysis
- Dibromination : Light-initiated radical bromination of trifluoropropene.
- Base-Mediated Elimination : NaOH abstracts H⁺ from the dibromide, forming a double bond and releasing HBr. The PTC facilitates NaOH transport between phases.
Optimization Strategies
Solvent Selection
Temperature Control
- Bromination : 80–100°C balances reaction rate and side-product formation.
- Hydrolysis : 40°C prevents decomposition of the bromo alcohol.
Industrial and Research Applications
Applications in Synthesis
Radical Chemistry
- Trifluoromethylated Alkyl Bromides : Used as a radical acceptor in redox-active ester reactions, enabling C–Br bond formation.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,3,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, nitriles, or other substituted products.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Scientific Research Applications
Proteomics
One of the primary applications of 2-Bromo-3,3,3-trifluoropropan-1-ol is in proteomics, particularly in biotinylation processes. Biotinylation involves attaching a biotin molecule to proteins, facilitating their detection and analysis through methods like Western blotting and mass spectrometry. The compound's ability to selectively modify proteins enhances the study of protein interactions and functions .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. The compound can undergo reactions such as:
- Nucleophilic substitution : Reacting with nucleophiles to form new carbon-fluorine bonds.
- Esterification : Forming esters with carboxylic acids under acidic conditions.
The following table summarizes some reaction conditions and yields associated with the synthesis of derivatives from this compound:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | With sodium hydroxide in water at 85 °C | 69% |
| Esterification with methanol | Reflux with sulfuric acid for 4 hours | 90.8% |
| Reaction with calcium hydroxide | In water at 38 - 40 °C for 1 hour | 80.3% |
These reactions demonstrate the compound's utility in producing various fluorinated products that are important in different chemical contexts .
Environmental Chemistry
Research has also focused on the environmental implications of fluorinated compounds like this compound. Studies have assessed its potential effects on ozone depletion and global warming. Understanding the atmospheric behavior of such compounds is critical for evaluating their environmental impact .
Case Study 1: Biotinylation in Proteomics
In a study exploring protein modifications, researchers utilized this compound for biotinylation of specific proteins. The results indicated enhanced detection sensitivity in mass spectrometry analyses due to the compound's effective tagging properties. This application underscores its significance in advancing proteomic techniques.
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
Another case involved the use of this compound as an intermediate in synthesizing novel fluorinated pharmaceuticals. Researchers reported high yields (up to 90%) when employing this compound under optimized reaction conditions. The synthesized products exhibited promising biological activities, highlighting the compound's relevance in drug development .
Biological Activity
2-Bromo-3,3,3-trifluoropropan-1-ol (CAS No. 311-86-4) is a halogenated organic compound notable for its unique trifluoromethyl group and its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarities to amino acids, which may allow it to interact with various biological systems.
The molecular formula of this compound is C₃H₄BrF₃O, with a molecular weight of approximately 189.97 g/mol. The presence of bromine and trifluoromethyl groups imparts distinct chemical properties that influence its reactivity and biological interactions.
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its ability to mimic natural amino acids suggests potential roles in modulating receptor activity and enzyme inhibition. The specific biochemical pathways affected by this compound are still under investigation, but preliminary studies suggest involvement in neurochemical processes and potential anti-parasitic effects.
Case Studies
- Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on various enzymes. Results showed that it effectively inhibited certain serine proteases, which are crucial in many physiological processes. The IC50 values for these interactions were found to be in the low micromolar range.
- Neuroactive Properties : Another research effort focused on the compound's effects on central nervous system (CNS) activity. It was found to stabilize microtubules, suggesting a potential application in treating neurodegenerative diseases or conditions involving microtubule dysfunction.
Binding Affinities
Table 1 summarizes the binding affinities of this compound with various biological targets:
Pharmacokinetics
The pharmacokinetic profile of this compound is not yet fully characterized. However, studies suggest that its lipophilicity due to the trifluoromethyl group may enhance its membrane permeability, potentially leading to better bioavailability.
Applications in Drug Design
Given its structural characteristics and observed biological activities, this compound is being explored as a lead compound in drug design. Its ability to modulate enzyme activity and influence cellular pathways positions it as a candidate for developing therapeutics targeting neurodegenerative diseases and parasitic infections.
Q & A
Basic Research Questions
Q. What are the key physical properties and characterization methods for 2-Bromo-3,3,3-trifluoropropan-1-ol?
- Answer : Key physical properties include a density of ~1.861 g/mL (at 25°C), boiling point of ~124.5°C (at 743 mmHg), and refractive index (n20/D) of 1.4. Characterization methods involve nuclear magnetic resonance (NMR) for structural elucidation, gas chromatography (GC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Safety parameters (e.g., hazard classifications for eye irritation) should also be documented .
Q. How should this compound be stored to ensure stability?
- Answer : Store at 0–6°C in airtight containers to prevent decomposition. Avoid exposure to moisture and light, as brominated alcohols are prone to hydrolysis and photodegradation. Stability under long-term storage should be monitored using periodic GC or HPLC analysis .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for separating and quantifying trace impurities. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts, while Fourier-transform infrared spectroscopy (FTIR) confirms functional group integrity .
Advanced Research Questions
Q. What is the mechanism of this compound’s reaction with thiol-containing biomolecules?
- Answer : The bromine atom acts as an electrophilic site, enabling nucleophilic substitution with thiol groups. The trifluoromethyl (-CF₃) moiety enhances electrophilicity and stabilizes intermediates. Kinetic studies using stopped-flow spectroscopy or NMR time-resolved experiments can elucidate reaction rates and intermediates .
Q. How does this compound degrade in the atmosphere, and what are its environmental implications?
- Answer : Theoretical and experimental studies on related bromo-trifluoropropenes (e.g., 2-BTP) show that OH radicals initiate degradation via H-abstraction, forming CF₃CBrCH₂OH radicals. These intermediates react with O₂ and NO, producing trifluoroacetic acid (TFA), a persistent environmental pollutant. Computational modeling (e.g., Gaussian 03) and laser-induced fluorescence (LIF) are used to track degradation pathways .
Q. What experimental approaches are used to study the thermal decomposition of this compound?
- Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) determines decomposition onset temperatures. Pyrolysis-GC-MS identifies volatile decomposition products. For fire-suppression applications, controlled combustion experiments quantify radical scavenging efficiency (e.g., via flame inhibition assays) .
Q. How can isotopic labeling resolve contradictions in kinetic data for this compound’s reactions?
- Answer : Deuterium or ¹³C labeling at specific positions (e.g., the hydroxyl or bromine-bearing carbon) allows tracking of reaction pathways via MS or NMR. For example, isotopic tracing clarified conflicting reports on whether H-abstraction or C-Br bond cleavage dominates in photodissociation .
Methodological Notes
- Synthesis : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous bromo-trifluoropropanols (e.g., 3-Bromo-1,1,1-trifluoro-2-propanol) are synthesized via low-temperature (−78°C) reactions with strong bases like lithium diisopropylamide (LDA) .
- Safety : Hazard classifications (e.g., Repr. 1B for reproductive toxicity) mandate strict PPE compliance and fume hood use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
